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Introduction
The AF10 protein, also known as MLLT10, is a critical regulator of gene expression with

significant implications in both normal cellular processes and oncogenesis, particularly in acute

leukemias. It functions as a scaffold protein, mediating protein-protein and protein-DNA

interactions to influence chromatin structure and transcription. This technical guide provides a

comprehensive overview of the functional domains of AF10, its key binding motifs, and the

experimental methodologies used to investigate its interactions. A central focus is the role of

AF10 in recruiting the histone methyltransferase DOT1L and its subsequent impact on histone

H3 lysine 79 (H3K79) methylation, a pathway frequently dysregulated in cancer.

Core Protein Domains of AF10
AF10 is a modular protein characterized by several conserved domains that dictate its function

and interaction partners.

N-Terminal PHD-Zinc Knuckle-PHD (PZP) Domain: This region, also referred to as a

leukemia-associated-protein (LAP) finger, is a specialized "reader" domain. The PZP domain

of AF10 specifically recognizes and binds to unmodified histone H3 at lysine 27 (H3K27)[1]

[2]. This interaction is crucial for tethering AF10 and its associated protein complexes to

specific chromatin regions. Modifications at H3K27, such as methylation or acetylation,

inhibit this binding[2].
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AT-Hook Motif: This is a small DNA-binding motif that preferentially binds to the minor groove

of AT-rich DNA sequences. The presence of an AT-hook suggests a role for AF10 in directly

interacting with DNA and potentially influencing chromatin structure or the recruitment of

other factors to specific genomic loci.

Octapeptide Motif and Leucine Zipper (OM-LZ) Domain: This C-terminal domain is the

primary interaction site for the histone methyltransferase DOT1L[3]. The OM-LZ domain is

both necessary and sufficient for the recruitment of DOT1L and is a critical component in the

oncogenic activity of AF10 fusion proteins, such as MLL-AF10 and CALM-AF10[4][5]. This

interaction is essential for the subsequent methylation of H3K79 at target gene loci.

Glutamine-Rich (Q-rich) Region: Located at the C-terminus, glutamine-rich domains are

often found in transcription factors and are thought to be involved in mediating protein-

protein interactions and transcriptional activation.

Quantitative Data on AF10 Binding Affinities
The following tables summarize the available quantitative data for the binding affinities of AF10
domains with their respective partners.

Table 1: Binding Affinity of AF10 PZP Domain to Histone H3 Peptides

Binding Partner Method
Dissociation
Constant (Kd)

Reference

Histone H3 (1-34)
Isothermal Titration

Calorimetry (ITC)
0.62 µM [1]

Histone H3 (14-34)
Isothermal Titration

Calorimetry (ITC)
4.32 µM [1]

Histone H3 (1-15)
Isothermal Titration

Calorimetry (ITC)
47.40 µM [1]

Table 2: Binding Affinity of AF10 OM-LZ Domain to DOT1L
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Binding Partner Method
Dissociation
Constant (Kd)

Reference

DOT1LCC2–

AF10OM-LZ complex

with Zn(II)

Isothermal Titration

Calorimetry (ITC)
~40 µM [3]

AF10OM-LZ with

Zn(II)

Isothermal Titration

Calorimetry (ITC)
~600 µM [3]

Signaling Pathways Involving AF10
AF10 is a key component in a signaling cascade that regulates histone methylation and gene

expression. A primary pathway involves its interaction with DOT1L, which is crucial for the

maintenance of gene activation, particularly of the HOXA gene cluster in the context of MLL-

rearranged leukemias.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5900708/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5900708/
https://www.benchchem.com/product/b1192129?utm_src=pdf-body
https://www.benchchem.com/product/b1192129?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AF10-Mediated H3K79 Methylation Pathway

AF10 Protein

Unmodified Histone H3
(H3K27un)

AF10

Binds to

PZP Domain

Contains

OM-LZ Domain

Contains

DOT1L

Recruits

Histone H3
(H3K79)

Methylates

H3K79 Dimethylation
(H3K79me2)

Target Gene Activation
(e.g., HOXA cluster)

Leads to

Click to download full resolution via product page

Caption: AF10-DOT1L signaling pathway leading to H3K79 methylation.
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Experimental Protocols
This section provides detailed methodologies for key experiments used to study AF10 protein

interactions.

Yeast Two-Hybrid (Y2H) Assay for AF10-DOT1L
Interaction
This protocol is adapted from standard Y2H methodologies and is designed to test the

interaction between the AF10 OM-LZ domain and a fragment of DOT1L.

I. Plasmid Construction:

Clone the DNA sequence encoding the AF10 OM-LZ domain into a bait vector (e.g.,

pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD).

Clone the DNA sequence encoding the interacting region of DOT1L into a prey vector (e.g.,

pGADT7) to create a fusion with the GAL4 activation domain (AD).

II. Yeast Transformation:

Co-transform the bait (BD-AF10-OMLZ) and prey (AD-DOT1L) plasmids into a suitable yeast

strain (e.g., AH109 or Y2HGold).

As controls, transform yeast with:

BD-AF10-OMLZ and empty AD vector.

Empty BD vector and AD-DOT1L.

A known interacting protein pair (positive control).

A known non-interacting protein pair (negative control).

Plate the transformed yeast on selective media lacking tryptophan and leucine (SD/-Trp/-

Leu) to select for cells containing both plasmids. Incubate at 30°C for 2-4 days.

III. Interaction Assay:
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Pick several colonies from the SD/-Trp/-Leu plates and streak them onto high-stringency

selective media lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade).

For a more quantitative assay, perform a β-galactosidase filter lift assay or a liquid β-

galactosidase assay using ONPG as a substrate.

Growth on the high-stringency media and/or development of blue color in the β-

galactosidase assay indicates a positive protein-protein interaction.

Co-Immunoprecipitation (Co-IP) of Endogenous AF10
and DOT1L
This protocol describes the immunoprecipitation of endogenous AF10 to detect its interaction

with endogenous DOT1L in a human cell line (e.g., HEK293T or a relevant leukemia cell line).

I. Cell Lysis:

Culture cells to ~80-90% confluency.

Wash cells twice with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50

mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease

inhibitor cocktail.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the

supernatant.

II. Immunoprecipitation:

Pre-clear the cell lysate by incubating with Protein A/G agarose or magnetic beads for 1 hour

at 4°C on a rotator.

Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

Add a primary antibody against AF10 to the pre-cleared lysate. As a negative control, use an

isotype-matched IgG antibody.
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Incubate overnight at 4°C with gentle rotation.

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at

4°C.

III. Washing and Elution:

Pellet the beads by centrifugation and discard the supernatant.

Wash the beads 3-5 times with ice-cold lysis buffer.

After the final wash, remove all supernatant and resuspend the beads in 1X SDS-PAGE

loading buffer.

Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

IV. Western Blot Analysis:

Separate the eluted proteins by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Probe the membrane with primary antibodies against DOT1L and AF10 to detect the co-

immunoprecipitated proteins.

Chromatin Immunoprecipitation (ChIP) for AF10
Occupancy
This protocol is designed to identify the genomic regions occupied by AF10.

I. Cross-linking and Chromatin Preparation:

Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link

proteins to DNA.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

Harvest and wash the cells with ice-cold PBS.
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Lyse the cells and isolate the nuclei.

Resuspend the nuclei in a sonication buffer and shear the chromatin to an average size of

200-1000 bp using a sonicator. Optimization of sonication conditions is critical.

Centrifuge to pellet debris and collect the soluble chromatin fraction.

II. Immunoprecipitation:

Dilute the sheared chromatin and pre-clear it with Protein A/G beads.

Incubate a portion of the chromatin with an anti-AF10 antibody overnight at 4°C. Use an

isotype-matched IgG as a negative control. Save a small aliquot of the chromatin as an input

control.

Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4

hours.

III. Washing, Elution, and Reverse Cross-linking:

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-

specific binding.

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours.

Treat with RNase A and Proteinase K to remove RNA and protein.

IV. DNA Purification and Analysis:

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using

primers for target gene promoters (e.g., HOXA9) and negative control regions.

GST Pull-Down Assay
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This in vitro assay is used to confirm a direct interaction between AF10 and a potential binding

partner.

I. Protein Expression and Purification:

Express the AF10 OM-LZ domain as a GST-fusion protein in E. coli.

Express the potential interacting protein (e.g., a fragment of DOT1L) with a different tag (e.g.,

His-tag or as a native protein in a cell lysate).

Purify the GST-AF10-OMLZ fusion protein using glutathione-agarose beads.

II. Binding Reaction:

Incubate the immobilized GST-AF10-OMLZ on glutathione beads with the purified potential

binding partner or a cell lysate containing the protein of interest.

As a negative control, incubate the prey protein with beads bound to GST alone.

Incubate for 2-4 hours at 4°C with gentle rotation.

III. Washing and Elution:

Wash the beads extensively with a suitable wash buffer to remove non-specific binders.

Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer or by

competitive elution with excess reduced glutathione.

IV. Analysis:

Analyze the eluted proteins by SDS-PAGE and Coomassie blue staining or by Western

blotting using an antibody against the prey protein.

Conclusion
AF10 is a multifaceted protein with distinct domains that mediate critical interactions in the

regulation of gene expression. The PZP domain acts as a sensor for the histone code by

recognizing unmodified H3K27, while the OM-LZ domain serves as a recruitment platform for
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the histone methyltransferase DOT1L. The dysregulation of these interactions is a key event in

the pathogenesis of certain leukemias, making AF10 and its binding partners attractive targets

for therapeutic intervention. The experimental protocols detailed in this guide provide a robust

framework for further investigation into the complex biology of AF10.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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